4-(Diethylamino)-3,5-dimethylphenol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
4-(diethylamino)-3,5-dimethylphenol |
InChI |
InChI=1S/C12H19NO/c1-5-13(6-2)12-9(3)7-11(14)8-10(12)4/h7-8,14H,5-6H2,1-4H3 |
InChI Key |
CGEKNQCMPRUAMR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C=C1C)O)C |
Origin of Product |
United States |
Synthetic Methodologies for 4 Diethylamino 3,5 Dimethylphenol and Its Substituted Analogues
The synthesis of 4-(Diethylamino)-3,5-dimethylphenol (B6590218) can be approached through several strategic routes, primarily starting from commercially available precursors like 3,5-dimethylphenol (B42653). The key transformations involve the introduction of a nitrogen-containing functionality at the 4-position of the phenol (B47542) ring, followed by alkylation to achieve the desired diethylamino group.
A logical and widely applicable pathway involves a multi-step sequence:
Nitration of 3,5-Dimethylphenol : The initial step is the electrophilic nitration of 3,5-dimethylphenol. The hydroxyl group is a strong activating and ortho-, para-directing group, while the methyl groups are also activating. This electronic arrangement strongly favors the introduction of the nitro group at the C4 position, which is para to the hydroxyl group and ortho to the two methyl groups, to yield 4-nitro-3,5-dimethylphenol.
Reduction of the Nitro Group : The intermediate, 4-nitro-3,5-dimethylphenol, is then reduced to form 4-amino-3,5-dimethylphenol (B131400). nih.gov This transformation is a standard procedure in organic synthesis and can be accomplished using various reducing agents. A common method involves catalytic hydrogenation. An alternative, high-yield method is the reduction of a precursor azo compound using hydrazine (B178648) hydrate (B1144303) and a Raney nickel catalyst, which has been shown to produce 4-amino-3,5-dimethylphenol with a 60% yield. prepchem.com Metal-free reduction methods are also being explored for similar compounds. rsc.org
N,N-Diethylation of 4-Amino-3,5-dimethylphenol : The final step is the selective alkylation of the primary amino group to a tertiary diethylamino group. This can be effectively achieved through reductive alkylation with acetaldehyde (B116499) in the presence of a catalyst like platinum or palladium under a hydrogen atmosphere. google.comgoogle.com This method is generally preferred over direct alkylation with ethyl halides as it minimizes the formation of quaternary ammonium (B1175870) salts. Patents describing the reductive alkylation of other aminophenols confirm the viability of this industrial process, which involves reacting the aminophenol with about 2.1 to 4 moles of acetaldehyde per mole of aminophenol in a solvent such as ethanol. google.comgoogle.com
An alternative approach to synthesizing a substituted analogue involves the Mannich reaction. This reaction facilitates the aminomethylation of acidic protons, such as those on a phenol ring. The reaction of 3,5-dimethylphenol with formaldehyde (B43269) and diethylamine (B46881) would yield 2-(diethylaminomethyl)-3,5-dimethylphenol or 2,6-bis(diethylaminomethyl)-3,5-dimethylphenol, rather than direct C-N bond formation at the 4-position. acs.org While this produces a structural isomer and not the primary target compound, it represents a valid methodology for producing substituted analogues. Reports have documented the use of 3,5-dimethylphenol in Mannich reactions with various amines. acs.org
| Step | Reaction | Reagents & Conditions | Typical Yield | Reference |
| 1 | Nitration | 3,5-Dimethylphenol, HNO₃/H₂SO₄ | High | General Knowledge |
| 2 | Reduction | 3,5-Dimethyl-4-phenylazophenol, Hydrazine hydrate, Raney Nickel, Methanol (B129727) | 60% | prepchem.com |
| 3 | N,N-Diethylation | 4-Aminophenol (B1666318) analogue, Acetaldehyde, H₂, Pd/C or Pt catalyst, Ethanol | High | google.comgoogle.com |
| Analogue Synthesis | Mannich Reaction | 3,5-Dimethylphenol, Formaldehyde, Diethylamine | Variable | acs.org |
Polymerization Precursors Derived from 4 Diethylamino 3,5 Dimethylphenol
While direct reports on the use of 4-(Diethylamino)-3,5-dimethylphenol (B6590218) as a polymerization precursor are not prevalent in the literature, its bifunctional nature—possessing both a reactive phenolic hydroxyl group and a tertiary amine—makes it a highly promising candidate monomer for creating specialized polymers. Its potential can be inferred from the well-established chemistry of other phenolic and aminophenol compounds. mdpi.comtandfonline.com
The phenolic hydroxyl group can participate in several types of polycondensation reactions:
Polyesters : The compound can act as a diol equivalent, reacting with dicarboxylic acids or, more commonly, their more reactive diacyl chloride derivatives, to form polyesters. scienceinfo.com This reaction would produce a polymer with the bulky, functional diethylamino-dimethylphenyl group as a pendant side chain. Such pendant groups can significantly influence the polymer's final properties. Polyesters with pendant phenolic groups have been synthesized and are valued as reactive polymers that can be used for crosslinking other systems, like epoxy resins. nih.govgoogle.com
Polyethers : After conversion to its more nucleophilic phenoxide form (by reaction with a base), the monomer could react with alkyl dihalides in a Williamson ether synthesis-type polycondensation to yield polyethers. njchm.com The synthesis of polyether polyols is a major industrial process, often initiated by compounds containing reactive hydrogen atoms, such as alcohols or amines. njchm.comrsc.org
Polycarbonates : Reaction with phosgene (B1210022) or a phosgene equivalent like diphenyl carbonate via transesterification could lead to the formation of polycarbonates.
The diethylamino group can also impart specific functionalities:
Inherent Catalysis : The tertiary amine moiety can function as a built-in basic catalyst, potentially accelerating polymerization reactions, particularly in the formation of polyurethanes or the curing of epoxy resins.
Modified Polymer Properties : Incorporation of this monomer would introduce basic, nitrogen-containing groups into the polymer backbone or as side chains. This would be expected to enhance properties such as adhesion to substrates, water absorption, and affinity for acidic dyes.
The polymerization potential of aminophenols, in general, has been recognized. They are used in the synthesis of conductive polymers and high-performance materials like poly(imide-ester)s. mdpi.comtandfonline.comacs.orgacs.org Therefore, this compound represents a valuable, yet underexplored, monomer for creating functional materials.
| Polymer Type | Co-reactant Required | Linkage Formed | Potential Application | Reference |
| Polyester | Dicarboxylic acid / Diacyl chloride | Ester (-O-CO-) | Specialty plastics, coatings | scienceinfo.comnih.gov |
| Polyether | Dihalide (e.g., 1,2-dibromoethane) | Ether (-O-) | Thermoplastics, additives | njchm.com |
| Polycarbonate | Phosgene / Diphenyl carbonate | Carbonate (-O-CO-O-) | High-performance plastics | General Knowledge |
| Epoxy Resin Modifier | Epoxy resin (e.g., DGEBA) | C-N, C-O bonds | Curing agent, toughener | google.com |
Chemical Reactivity and Mechanistic Pathways of 4 Diethylamino 3,5 Dimethylphenol
Electrophilic Aromatic Substitution Reactions of the Phenolic Ring
The aromatic ring of 4-(Diethylamino)-3,5-dimethylphenol (B6590218) is exceptionally electron-rich and thus highly activated towards electrophilic attack. The hydroxyl (-OH) and diethylamino (-NEt₂) groups are powerful activating, ortho-, para-directing substituents. The para-position relative to the hydroxyl group is occupied by the diethylamino group, and the positions ortho to the diethylamino group (positions 3 and 5) are blocked by methyl groups. Consequently, electrophilic substitution is strongly directed to the positions ortho to the hydroxyl group, namely C2 and C6.
Halogenation Studies and Regioselectivity
Due to the high degree of activation by the hydroxyl and diethylamino groups, halogenation of this compound is expected to be a rapid reaction, occurring readily with reagents like bromine (Br₂) and chlorine (Cl₂). The strong directing effect of the -OH and -NEt₂ groups, combined with the availability of the C2 and C6 positions, suggests that halogenation will be highly regioselective. The reaction is predicted to yield the 2,6-dihalo-substituted product, even under mild conditions. The steric hindrance from the adjacent methyl groups is unlikely to prevent substitution at these highly activated sites.
The mechanism involves the polarization of the halogen molecule (e.g., Br₂) by the electron-rich aromatic ring, followed by the attack of the π-electrons on the electrophilic halogen atom. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positive charge in this intermediate is delocalized across the ring and is particularly stabilized by the lone pairs on the oxygen and nitrogen atoms. A base then removes a proton from the site of substitution to restore aromaticity. Given the high activation, this process likely occurs twice to yield the disubstituted product.
Table 1: Predicted Halogenation Reactions
| Reactant | Reagent | Predicted Major Product |
| This compound | Br₂ in a non-polar solvent | 2,6-Dibromo-4-(diethylamino)-3,5-dimethylphenol |
| This compound | Cl₂ in a non-polar solvent | 2,6-Dichloro-4-(diethylamino)-3,5-dimethylphenol |
| This compound | N-Bromosuccinimide (NBS) | 2-Bromo-4-(diethylamino)-3,5-dimethylphenol (potential for mono-substitution) |
Nitration and Sulfonation Reactivity
Nitration: The nitration of phenols and anilines is a well-established electrophilic aromatic substitution. For a highly activated substrate like this compound, nitration is expected to proceed under very mild conditions. Standard nitrating mixtures like concentrated nitric and sulfuric acids would likely lead to oxidation and decomposition. Milder reagents, such as dilute nitric acid or sodium nitrate (B79036) in an acidic medium, would be more appropriate. wikipedia.org Regioselectivity is anticipated to favor substitution at the C2 and C6 positions, leading to 2,6-dinitro-4-(diethylamino)-3,5-dimethylphenol.
Sulfonation: Sulfonation involves the use of fuming sulfuric acid or sulfur trioxide (SO₃). This reaction is typically reversible. On this compound, sulfonation is predicted to occur at the C2 and C6 positions. The bulky nature of the sulfonyl hydrazide electrophile, along with steric hindrance from the adjacent methyl groups, might influence the reaction rate. nih.gov The reversibility of sulfonation could be exploited to control the degree of substitution by adjusting temperature and acid concentration. At higher temperatures, desulfonation can occur, potentially favoring the thermodynamically more stable product.
Friedel-Crafts Acylation and Alkylation
Friedel-Crafts reactions are generally not effective on substrates containing strong amino or hydroxyl groups. pearson.comucalgary.caamazonaws.com The Lewis acid catalyst (e.g., AlCl₃) required for the reaction forms a strong complex with the lone pair of electrons on the nitrogen of the diethylamino group. ucalgary.caquora.com This complexation converts the activating amino group into a powerful deactivating group, rendering the aromatic ring unreactive toward electrophilic attack. ucalgary.caamazonaws.com
Friedel-Crafts Acylation: Direct acylation of the ring is highly unlikely due to catalyst deactivation. An alternative approach to introduce an acyl group onto the aromatic ring is through a two-step process:
O-Acylation: The phenolic hydroxyl group is first acylated to form a phenyl ester. This reaction is discussed in section 3.2.
Fries Rearrangement: The resulting ester is then treated with a Lewis acid, which catalyzes the migration of the acyl group from the phenolic oxygen to the aromatic ring, typically at the ortho and para positions, to form a hydroxy aryl ketone. wikipedia.orgtestbook.combyjus.comorganic-chemistry.org For this substrate, the rearrangement would place the acyl group at the C2 or C6 position. The choice of reaction conditions, such as temperature and solvent, can influence the ratio of ortho to para products. testbook.combyjus.com
Friedel-Crafts Alkylation: Similar to acylation, direct alkylation of the ring is problematic due to catalyst deactivation and the high probability of polyalkylation in activated rings. quora.comslchemtech.comlibretexts.org The O-alkylation of the phenolic hydroxyl group (etherification) is a more feasible and controllable reaction. researchgate.netpharmaxchange.info
Reactions Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group of this compound can act as a nucleophile, participating in esterification and etherification reactions. The presence of two methyl groups at the ortho-positions (C3 and C5 relative to the hydroxyl group's point of attachment) introduces steric hindrance, which can affect the rate and conditions required for these reactions. nih.govgoogle.com
Esterification and Etherification Reactions
Esterification (O-Acylation): The phenolic hydroxyl group can be converted into an ester by reacting it with an acylating agent such as an acyl chloride or a carboxylic acid anhydride. nih.govingentaconnect.com Due to the steric hindrance from the adjacent methyl groups, forcing conditions or highly reactive reagents may be necessary. The use of a base like pyridine (B92270) or a highly active catalyst like 4-(dimethylamino)pyridine (DMAP) can facilitate the reaction. mdpi.com
Etherification (O-Alkylation): The most common method for converting a phenol (B47542) to an ether is the Williamson ether synthesis. francis-press.comjk-sci.commasterorganicchemistry.comwikipedia.org This reaction involves two steps: first, the deprotonation of the weakly acidic phenolic hydroxyl group with a suitable base (e.g., sodium hydride, NaH, or potassium carbonate, K₂CO₃) to form a more nucleophilic phenoxide ion. francis-press.comjk-sci.com Second, the phenoxide ion acts as a nucleophile in an Sₙ2 reaction with an alkyl halide (e.g., ethyl iodide) to form the ether. masterorganicchemistry.comwikipedia.org The choice of solvent can be critical, with polar aprotic solvents like DMF or DMSO favoring O-alkylation. pharmaxchange.infojk-sci.com
Table 2: Predicted Reactions of the Phenolic Hydroxyl Group
| Reaction Type | Reagent(s) | Catalyst/Base | Predicted Product |
| O-Acylation (Esterification) | Acetyl chloride | Pyridine or DMAP | 4-(Diethylamino)-3,5-dimethylphenyl acetate (B1210297) |
| O-Acylation (Esterification) | Acetic anhydride | Sodium bicarbonate mdpi.com | 4-(Diethylamino)-3,5-dimethylphenyl acetate |
| O-Alkylation (Etherification) | 1. NaH 2. Ethyl iodide | N/A | 1-(Diethylamino)-4-ethoxy-2,6-dimethylbenzene |
| O-Alkylation (Etherification) | 1. K₂CO₃ 2. Benzyl bromide | N/A | 4-(Benzyloxy)-N,N-diethyl-2,6-dimethylaniline |
O-Alkylation and O-Acylation Mechanisms
O-Alkylation Mechanism (Williamson Ether Synthesis): The mechanism is a classic bimolecular nucleophilic substitution (Sₙ2). wikipedia.org
Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group, creating a resonance-stabilized phenoxide anion. This greatly increases the nucleophilicity of the oxygen.
Nucleophilic Attack: The negatively charged oxygen of the phenoxide ion attacks the electrophilic carbon atom of an alkyl halide in a single, concerted step. This attack occurs from the backside relative to the leaving group (e.g., a halide ion).
Product Formation: A new carbon-oxygen bond is formed, creating the ether, and the leaving group is expelled. masterorganicchemistry.comyoutube.com
O-Acylation Mechanism (Esterification): When using an acyl chloride or anhydride, the mechanism is a nucleophilic acyl substitution.
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acetyl chloride).
Tetrahedral Intermediate Formation: The pi bond of the carbonyl group breaks, and its electrons move to the carbonyl oxygen, forming a tetrahedral intermediate.
Leaving Group Elimination: The carbonyl group reforms by expelling the most stable leaving group (e.g., a chloride ion from an acyl chloride, or a carboxylate ion from an anhydride).
Deprotonation: A base (often pyridine, which can also act as a catalyst) removes the proton from the originally phenolic oxygen to yield the final ester product.
Oxidation Potentials and Phenoxyl Radical Formation
The oxidation of this compound is expected to proceed via the formation of a phenoxyl radical, a reactive intermediate. The stability and ease of formation of this radical are influenced by the substituents on the aromatic ring. The electron-donating nature of the para-diethylamino group is anticipated to lower the oxidation potential of the phenol, making it more susceptible to oxidation compared to unsubstituted phenol.
The general mechanism for the oxidation of phenols to quinones is a well-established process that can be reversible and plays a significant role in various biochemical pathways. chemistrysteps.com The oxidation of polycyclic aromatic phenols in the presence of a nucleophile like methanol (B129727) has been shown to proceed through a phenoxonium ion, which is then trapped to form an acetal (B89532) that can be subsequently hydrolyzed to the corresponding quinone. beilstein-journals.org This suggests that under certain oxidative conditions, this compound could be converted to a quinone-like species.
The stability of the resulting phenoxyl radical would be influenced by the delocalization of the unpaired electron across the aromatic ring and into the diethylamino group. The methyl groups at the 3 and 5 positions provide steric hindrance around the phenolic oxygen, which may affect the kinetics of reactions involving the radical.
Reactivity of the Diethylamino Moiety
The diethylamino group significantly influences the chemical properties of the molecule, imparting basicity and nucleophilic character.
The diethylamino group is basic due to the lone pair of electrons on the nitrogen atom. In an acidic medium, this nitrogen can be protonated to form a diethylammonium (B1227033) salt. The basicity of the diethylamino group in this compound is expected to be higher than that of aniline (B41778) due to the electron-donating inductive effect of the two ethyl groups.
The pKa value of a compound is a measure of its acidity. For phenols, the pKa indicates the ease with which the hydroxyl proton is lost. For the conjugate acid of an amine, the pKa reflects the basicity of the amine. While the specific pKa values for this compound are not documented, we can estimate its properties based on related compounds. For comparison, the pKa of the amino group in 4-aminophenol (B1666318) is 5.48, while the pKa of the phenolic proton is 10.30. wikipedia.org The pKa values for a range of substituted phenols have been determined, showing the influence of different functional groups on acidity. chem-soc.sirsc.org Computational methods have also been developed to predict the pKa of phenols with a reasonable degree of accuracy. nih.govscispace.comtorvergata.it
Table 1: pKa Values of Selected Phenols and Anilines
| Compound | pKa |
| Phenol | 9.99 nih.gov |
| 4-Aminophenol (phenolic H) | 10.30 wikipedia.org |
| 4-Aminophenol (amino group) | 5.48 wikipedia.org |
| Aniline | 4.6 |
This table is for illustrative purposes and includes data for related compounds to provide context for the expected acid-base properties of this compound.
The nitrogen atom of the diethylamino group, being a nucleophile, can react with alkyl halides in a process known as quaternization. This SN2 reaction results in the formation of a quaternary ammonium (B1175870) salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. mdpi.com For example, reaction with methyl iodide would yield 4-(diethylmethylammonio)-3,5-dimethylphenolate. The quaternization of vinyl and alkynyl pyridines has been shown to be an effective method for protein modification. nih.gov
The diethylamino group enhances the nucleophilicity of the aromatic ring, particularly at the positions ortho to the amino group (positions 2 and 6). However, in this compound, these positions are blocked by methyl groups. The primary site of nucleophilic character arising from the diethylamino group is the nitrogen atom itself. This nucleophilicity is central to its role in catalyzing reactions, similar to how 4-(dialkylamino)pyridines act as nucleophilic catalysts in a variety of organic transformations, including esterifications. epa.govresearchgate.netnih.gov
The phenolic ring, activated by the hydroxyl and diethylamino groups, can participate in electrophilic aromatic substitution reactions. chemistrysteps.com However, with the positions ortho and para to the powerful activating hydroxyl group being substituted, the reactivity in such reactions would be directed by the combined influence of all substituents.
Coordination Chemistry and Metal Complexation Studies
The this compound molecule possesses two potential coordination sites: the oxygen atom of the phenolic hydroxyl group and the nitrogen atom of the diethylamino group. This makes it a potential bidentate ligand for metal ions. Upon deprotonation of the phenolic hydroxyl group, the resulting phenoxide oxygen becomes a hard donor, suitable for coordinating with hard metal ions. The nitrogen of the diethylamino group is a softer donor and can coordinate to a range of transition metals.
The steric hindrance provided by the two methyl groups adjacent to the phenolic oxygen and the two ethyl groups on the nitrogen atom would play a significant role in the geometry and stability of any resulting metal complexes. This steric bulk might favor the formation of complexes with specific metals or influence the coordination number and geometry of the metal center. While specific studies on the coordination complexes of this compound are not prominent in the literature, the principles of coordination chemistry suggest its potential to form stable complexes with a variety of metal ions.
Chelation Effects with Transition Metals
The structure of this compound, featuring a phenolic hydroxyl group and a flanking diethylamino group, suggests its potential as a chelating agent for transition metals. The hydroxyl group can be deprotonated to form a phenoxide, providing a hard anionic oxygen donor. Simultaneously, the nitrogen atom of the diethylamino group possesses a lone pair of electrons, acting as a soft neutral donor. This combination of a hard O-donor and a soft N-donor allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.
The presence of two methyl groups ortho to the hydroxyl group and flanking the diethylamino group introduces significant steric hindrance. This steric bulk can influence the coordination geometry of the resulting metal complexes and may favor the formation of complexes with specific stereochemistries. The chelation is anticipated to enhance the stability of the metal complexes compared to monodentate coordination, a phenomenon known as the chelate effect. The strength and nature of this chelation are dependent on several factors, including the nature of the transition metal ion (its size, charge, and electronic configuration), the pH of the medium, and the solvent used. For instance, harder metal ions like Fe(III) are expected to show a strong affinity for the hard phenoxide oxygen, while softer metals like Cu(II) or Ni(II) would interact favorably with both the oxygen and the softer nitrogen donor.
Synthesis and Characterization of Metal Complexes
While specific literature on the synthesis and characterization of metal complexes of this compound is not abundant, the synthesis can be conceptually approached based on established methods for related aminophenol ligands. The general synthetic route would involve the reaction of a metal salt (e.g., chlorides, acetates, or nitrates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) with this compound in a suitable solvent. The reaction is often carried out in the presence of a base to facilitate the deprotonation of the phenolic hydroxyl group, thereby promoting coordination.
The characterization of these hypothetical complexes would rely on a suite of spectroscopic and analytical techniques:
Infrared (IR) Spectroscopy: Coordination of the phenolic oxygen would be evidenced by a shift in the ν(O-H) stretching frequency and the appearance of a new M-O stretching vibration. Similarly, coordination of the amino nitrogen would lead to a shift in the ν(C-N) stretching frequency and the appearance of an M-N stretching band.
UV-Vis Spectroscopy: The formation of metal complexes would likely result in the appearance of new absorption bands in the visible region due to d-d transitions of the metal ion in the new ligand field environment, as well as charge-transfer bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy would be instrumental in elucidating the structure of diamagnetic complexes (e.g., with Zn(II)). Changes in the chemical shifts of the aromatic and alkyl protons upon coordination would confirm the binding of the ligand to the metal.
Mass Spectrometry: This technique would be used to determine the molecular weight of the complex and confirm its stoichiometry.
X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center.
An illustrative table of expected spectroscopic data for a hypothetical complex, [Cu(4-(diethylamino)-3,5-dimethylphenolate)2], is provided below.
| Spectroscopic Technique | Expected Observations for [Cu(4-(diethylamino)-3,5-dimethylphenolate)2] |
| IR Spectroscopy | Disappearance of broad ν(O-H) band; Shift in ν(C-N) band; Appearance of new ν(Cu-O) and ν(Cu-N) bands. |
| UV-Vis Spectroscopy | Appearance of a broad d-d transition band in the visible region (e.g., ~600-800 nm). |
| Mass Spectrometry | Molecular ion peak corresponding to the formula C24H36CuN2O2. |
Advanced Mechanistic Investigations of Reaction Pathways
Understanding the detailed mechanisms of reactions involving this compound requires advanced physical organic chemistry techniques. These methods provide insights into the nature of transition states, the role of intermediates, and the influence of the molecular environment on reactivity.
Kinetic Isotope Effects
The kinetic isotope effect (KIE) is a powerful tool for probing the rate-determining step of a reaction and the nature of bond-breaking and bond-forming processes in the transition state. walisongo.ac.id By replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium), changes in the reaction rate can be measured. A primary KIE (kH/kD > 1) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step.
For reactions involving this compound, such as oxidation, a significant primary KIE would be expected if the abstraction of the phenolic hydrogen atom is the rate-limiting step. The magnitude of the KIE can provide further details; for instance, a large KIE might suggest a linear and symmetric transition state for the hydrogen transfer. Conversely, the absence of a significant KIE would indicate that phenolic O-H bond cleavage is not rate-determining.
Hypothetical Kinetic Isotope Effect Data for the Oxidation of this compound
| Reaction Condition | kH (Rate constant with 1H) | kD (Rate constant with 2H) | kH/kD | Mechanistic Implication |
| Oxidation with a strong oxidant | 5.0 x 10-4 M-1s-1 | 7.1 x 10-5 M-1s-1 | 7.0 | Phenolic O-H bond cleavage is rate-determining. |
| Oxidation with a mild oxidant | 2.0 x 10-5 M-1s-1 | 1.9 x 10-5 M-1s-1 | 1.05 | Phenolic O-H bond cleavage is not rate-determining. |
Hammett Analysis and Electronic Effects
Hammett analysis is a valuable method for quantifying the effect of substituents on the reactivity of aromatic compounds. viu.ca By correlating the logarithm of the reaction rate constants (or equilibrium constants) for a series of substituted compounds with a substituent constant (σ), a reaction constant (ρ) can be determined. The sign and magnitude of ρ provide insights into the electronic nature of the transition state.
For this compound, the diethylamino group at the para position is a strong electron-donating group (EDG) due to resonance. This increases the electron density on the aromatic ring and particularly at the ortho and para positions relative to the amino group. The two methyl groups are also weak EDGs through induction. These electronic effects make the phenolic oxygen more electron-rich and thus more susceptible to oxidation (a lower oxidation potential) compared to unsubstituted phenol. In a reaction where a positive charge develops in the transition state, the electron-donating nature of the substituents would stabilize the transition state and accelerate the reaction, leading to a negative ρ value. Conversely, for a reaction involving the development of a negative charge, a positive ρ value would be expected.
Reaction Intermediate Isolation and Characterization
In many reactions, particularly oxidation reactions, phenolic compounds can form transient radical intermediates. nih.gov In the case of this compound, one-electron oxidation would lead to the formation of a phenoxyl radical. The stability of this radical would be influenced by the substituents on the ring. The electron-donating diethylamino and methyl groups would be expected to stabilize the radical through resonance and hyperconjugation, respectively.
The isolation and characterization of such a short-lived intermediate are challenging but can be attempted using techniques like:
Electron Spin Resonance (ESR) Spectroscopy: This is the most direct method for detecting and characterizing radical species. The ESR spectrum can provide information about the g-value and hyperfine coupling constants, which can help in identifying the structure of the radical.
Matrix Isolation: The reaction can be carried out at very low temperatures in an inert matrix (e.g., argon), which can trap the reactive intermediate and allow for its spectroscopic characterization (e.g., by IR or UV-Vis).
Flash Photolysis: This technique can be used to generate the intermediate via a rapid light pulse and then monitor its decay and reactions using time-resolved spectroscopy.
The formation of a stable phenoxyl radical from this compound could be a key step in its antioxidant activity.
Solvent Effects on Reaction Mechanisms
The solvent in which a reaction is carried out can have a profound impact on the reaction rate and mechanism. nih.gov Solvents can influence the stability of reactants, products, and, most importantly, the transition state. For reactions involving this compound, solvent effects would be significant, particularly in reactions where charge is developed or dissipated.
For instance, in a reaction where a polar transition state is formed from neutral reactants, a polar solvent would stabilize the transition state more than the reactants, thus accelerating the reaction. Conversely, if the reactants are more polar than the transition state, a polar solvent would slow down the reaction. The ability of the solvent to act as a hydrogen bond donor or acceptor can also play a crucial role, especially in reactions involving the phenolic hydroxyl group.
Illustrative Solvent Effects on a Hypothetical Reaction of this compound
| Solvent | Dielectric Constant (ε) | Relative Rate |
| Hexane (B92381) | 1.9 | 1 |
| Dichloromethane | 9.1 | 15 |
| Acetone | 21 | 120 |
| Acetonitrile (B52724) | 37 | 550 |
| Water | 80 | 2500 |
This table illustrates a hypothetical reaction where a polar transition state is formed, leading to a rate increase with solvent polarity.
Advanced Spectroscopic and Structural Elucidation Methodologies for 4 Diethylamino 3,5 Dimethylphenol
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. A detailed analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional (2D) techniques, can provide a complete picture of the connectivity and spatial relationships of the atoms within 4-(Diethylamino)-3,5-dimethylphenol (B6590218).
Proton (¹H) NMR Chemical Shift Assignments and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The electron-donating effects of the hydroxyl (-OH) and diethylamino (-N(CH₂CH₃)₂) groups, along with the shielding from the methyl groups, will dictate the precise chemical shifts.
The aromatic region would likely show a single peak for the two equivalent aromatic protons (H-2 and H-6). Due to the strong electron-donating nature of both the hydroxyl and diethylamino groups, these protons are expected to be significantly shielded and appear upfield compared to benzene (B151609) (7.34 ppm).
The diethylamino group will present two distinct signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, arising from coupling to the adjacent methyl and methylene groups, respectively. The two methyl groups attached to the aromatic ring (at C-3 and C-5) are chemically equivalent and will therefore appear as a single, sharp singlet. The phenolic hydroxyl proton (-OH) will also produce a singlet, though its chemical shift can be highly variable depending on solvent, concentration, and temperature due to hydrogen bonding.
Table 1: Predicted ¹H NMR Chemical Shift Assignments and Coupling Patterns for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Ar-H (H-2, H-6) | 6.5 - 6.8 | Singlet | - |
| -OH | 4.5 - 5.5 (variable) | Singlet (broad) | - |
| -N(CH₂CH₃)₂ | 3.0 - 3.4 | Quartet | ~7.1 |
| -C₆H₂(CH₃)₂ | 2.1 - 2.3 | Singlet | - |
| -N(CH₂CH₃)₂ | 1.0 - 1.2 | Triplet | ~7.1 |
Carbon-13 (¹³C) NMR and DEPT Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, fewer signals than the total number of carbons are expected. The carbons of the two ring-attached methyl groups are equivalent, as are the two methylene and two methyl carbons of the diethylamino substituents. Similarly, the aromatic C-2/C-6 and C-3/C-5 carbons are equivalent.
Distortionless Enhancement by Polarization Transfer (DEPT) analysis would be used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C-1, C-4) would be absent.
Table 2: Predicted ¹³C NMR and DEPT-135 Analysis for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Signal |
| C-1 (C-OH) | 150 - 155 | Absent |
| C-4 (C-N) | 140 - 145 | Absent |
| C-3, C-5 (C-CH₃) | 128 - 132 | Absent |
| C-2, C-6 (Ar-CH) | 115 - 120 | Positive |
| -N(CH₂CH₃)₂ | 45 - 50 | Negative |
| -C₆H₂(CH₃)₂ | 18 - 22 | Positive |
| -N(CH₂CH₃)₂ | 12 - 15 | Positive |
Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY)
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling relationships. A key correlation would be observed between the methylene quartet and the methyl triplet of the diethylamino group.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the aromatic proton singlet to the C-2/C-6 signal).
The aromatic protons (H-2/H-6) to the quaternary carbons C-4 and C-1, and the methyl-bearing carbons C-3/C-5.
The ring methyl protons to C-2/C-6, C-3/C-5, and C-4.
The N-CH₂ protons to the N-CH₃ carbons and the aromatic C-4.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It would show correlations between the N-CH₂ protons and the aromatic protons (H-2/H-6), as well as the ring methyl protons, confirming their spatial relationship.
Dynamic NMR Studies for Conformational Analysis
The diethylamino group is not static and can undergo rotation around the C4-N bond. Due to steric hindrance from the adjacent methyl groups at C-3 and C-5, this rotation is likely to be restricted.
Dynamic NMR (DNMR) studies, involving recording NMR spectra at variable temperatures, could provide insight into the energetics of this rotational barrier. At low temperatures, the rotation might slow down sufficiently on the NMR timescale, potentially leading to the decoalescence of the signals for the two ethyl groups, which might become diastereotopic. This would manifest as the single quartet and triplet for the diethylamino group splitting into more complex patterns. The temperature at which these signals coalesce could be used to calculate the free energy of activation (ΔG‡) for the rotational process, providing valuable data on the molecule's conformational flexibility.
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy is essential for identifying the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopic Assignment of Functional Groups
The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds and functional groups.
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, with the broadening caused by intermolecular hydrogen bonding.
C-H Stretches: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and ethyl groups would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C Aromatic Stretch: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring are expected to produce several sharp peaks in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond would result in a strong band around 1200-1260 cm⁻¹.
C-N Stretch: The stretching of the C-N bond of the diethylamino group is expected to appear in the 1180-1360 cm⁻¹ range.
Table 3: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 3600 | O-H Stretch | Phenol (B47542) | Strong, Broad |
| 3000 - 3100 | C-H Stretch | Aromatic | Medium |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂, CH₃) | Strong |
| 1450 - 1600 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1200 - 1260 | C-O Stretch | Phenol | Strong |
| 1180 - 1360 | C-N Stretch | Tertiary Amine | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular vibrations of a compound. By probing the inelastic scattering of monochromatic light, it reveals the vibrational, rotational, and other low-frequency modes in a molecule, effectively providing a unique structural fingerprint.
Key expected Raman bands would include:
Aromatic C-H Stretching: Typically observed in the 3000–3100 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the methyl and ethyl groups, expected in the 2850–3000 cm⁻¹ range.
O-H Stretching: The phenolic hydroxyl group would produce a broad band, typically around 3200-3600 cm⁻¹, though its position and shape are sensitive to hydrogen bonding.
Ring Vibrations: The characteristic stretching vibrations of the benzene ring skeleton (νC=C) usually appear as a series of sharp bands in the 1400–1650 cm⁻¹ region.
C-N Stretching: The stretching vibration of the bond between the aromatic ring and the diethylamino nitrogen would likely be found in the 1250-1350 cm⁻¹ range.
CH₃/CH₂ Deformations: Bending and scissoring vibrations from the methyl and ethyl groups would contribute to signals in the fingerprint region (roughly 1350-1470 cm⁻¹).
The table below outlines the predicted prominent Raman shifts for this compound based on characteristic group frequencies.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Associated Functional Group |
| Aromatic C-H Stretch | 3000 - 3100 | Phenyl Ring |
| Aliphatic C-H Stretch | 2850 - 3000 | -CH₃, -CH₂CH₃ |
| Phenyl Ring Stretch | 1580 - 1620 | C=C in Ring |
| Phenyl Ring Stretch | 1450 - 1500 | C=C in Ring |
| C-N Stretch | 1250 - 1350 | Ar-NEt₂ |
| Phenolic C-O Stretch | 1200 - 1280 | Ar-OH |
| Ring Breathing Mode | ~1000 | Phenyl Ring |
Correlation of Spectral Data with Molecular Structure
Each peak in the Raman spectrum correlates directly to a specific vibrational motion within the this compound molecule. The precise frequency of these vibrations is determined by the mass of the atoms involved and the strength of the chemical bonds connecting them, while the intensity is related to the change in polarizability during the vibration.
The substitution pattern on the aromatic ring is particularly influential. The two methyl groups at the 3 and 5 positions are ortho to the diethylamino group and meta to the hydroxyl group. This arrangement has several structural implications:
Electronic Effects: As electron-donating groups, the methyl and diethylamino groups increase the electron density of the aromatic ring. The hydroxyl group is also an activating group. These electronic effects modify the bond strengths within the ring, causing shifts in the characteristic ring breathing and stretching modes compared to unsubstituted benzene or phenol.
Symmetry: The C₂ᵥ symmetry of the 3,5-disubstituted pattern influences which vibrational modes are Raman active, leading to a distinct spectral pattern compared to other isomers.
By analyzing the exact positions and relative intensities of the Raman bands and comparing them with theoretical calculations (such as those from Density Functional Theory, DFT), a definitive correlation between the spectrum and the three-dimensional molecular structure can be established. researchgate.netresearchgate.net
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
Electronic Transitions and Absorption Maxima
UV-Vis absorption spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum is dominated by transitions involving the π-electron system of the aromatic ring. The presence of both a powerful electron-donating group (the diethylamino group, -NEt₂) and an electron-donating/accepting group (the phenolic hydroxyl group, -OH) leads to significant intramolecular charge transfer (ICT) character in its electronic transitions.
Upon absorption of UV light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one. The key transition is expected to be a π → π* transition, where electron density shifts from orbitals primarily located on the electron-rich diethylamino group and the phenyl ring (the donor part) towards orbitals associated more with the phenyl ring and the hydroxyl group (the acceptor part).
This ICT character results in a strong absorption band at a relatively long wavelength (a bathochromic or red shift). For comparison, the parent compound 3,5-Dimethylphenol (B42653) absorbs weakly at around 272 nm. researchgate.net The addition of the potent diethylamino group at the 4-position is expected to shift this main absorption peak (λ_max) significantly into the 300-350 nm range or even longer, with a much higher molar extinction coefficient (ε).
| Compound | Reported λ_max (nm) | **Molar Absorptivity (ε, M⁻¹cm⁻¹) ** | Solvent | Reference |
| 3,5-Dimethylphenol | 272 | 1550 | Aqueous | researchgate.net |
| This compound | ~300-350 (Predicted) | High (Predicted) | Nonpolar Solvent |
Fluorescent Emission Properties and Quantum Yield Determinations
Following excitation, the molecule can relax back to the ground state by emitting a photon, a process known as fluorescence. Compounds with significant ICT character, like this compound, are often highly fluorescent. The emission spectrum is typically a mirror image of the absorption band and is Stokes-shifted to a longer wavelength (lower energy).
The fluorescence quantum yield (Φ_f) is a critical parameter that measures the efficiency of the emission process. It is defined as the ratio of photons emitted to photons absorbed. The quantum yield is highly sensitive to the molecular structure and its environment. For donor-acceptor systems, a planar geometry in the excited state often favors high fluorescence, while any process that allows for non-radiative decay (e.g., molecular vibrations or twisting) will lower the quantum yield. The steric hindrance from the two methyl groups adjacent to the diethylamino group may restrict twisting, potentially leading to a higher quantum yield compared to unhindered analogs.
Solvatochromism and pH Effects on Spectroscopic Properties
Solvatochromism is the phenomenon where the position of a compound's absorption or emission band changes with the polarity of the solvent. wikipedia.org This effect is particularly pronounced in molecules like this compound, which have a significant difference in dipole moment between their ground and excited states.
Absorption: In the ground state, the molecule is moderately polar. The π → π* transition moves electron density from the amino group to the ring, creating a more polar ICT excited state.
Fluorescence: This highly polar excited state is stabilized by polar solvents more effectively than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap for fluorescence. Consequently, a bathochromic (red) shift in the emission wavelength is expected as solvent polarity increases. researchgate.netnih.gov This is known as positive solvatochromism.
pH Effects: The spectroscopic properties are also expected to be highly sensitive to pH due to the presence of two ionizable sites: the acidic phenol and the basic diethylamino group.
In acidic solution (low pH): The diethylamino group will be protonated (-N⁺HEt₂). This protonation eliminates its electron-donating ability, leading to a significant hypsochromic (blue) shift in both absorption and emission spectra, resembling the spectrum of 3,5-dimethylphenol. Fluorescence is likely to be quenched.
In basic solution (high pH): The phenolic proton will be removed to form a phenolate (B1203915) anion (-O⁻). The phenolate is a much stronger electron-donating group than the hydroxyl group. This will likely cause a further red shift in the spectra compared to the neutral species.
Time-Resolved Fluorescence Spectroscopy for Excited-State Dynamics
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time after excitation with a short pulse of light. This provides invaluable insight into the dynamic processes that occur in the excited state, such as energy transfer, solvent relaxation, and conformational changes. nih.gov
For this compound, the excited-state dynamics are expected to be governed by the formation and relaxation of the ICT state. After initial excitation to a Franck-Condon state, the molecule undergoes rapid relaxation to the equilibrium ICT excited state. This process involves both electronic and geometric reorganization, including changes in bond lengths and angles, and reorientation of the surrounding solvent molecules.
The fluorescence decay is often characterized by a lifetime (τ), the time it takes for the fluorescence intensity to decrease to 1/e of its initial value. For many complex molecules in solution, the decay may not be a single exponential, indicating the presence of multiple excited-state species or competing decay pathways. rsc.orgresearchgate.net For instance, in polar solvents, one might observe decay components associated with solvent relaxation around the newly formed, highly polar ICT state. Another potential non-radiative decay channel for similar molecules involves the twisting of the amino group to form a non-emissive "twisted intramolecular charge transfer" (TICT) state, although this may be partially inhibited by the flanking methyl groups in this specific compound. researchgate.net
Advanced Spectroscopic and Structural Analysis of this compound
Following a comprehensive search of scientific literature and spectral databases, it has been determined that detailed experimental data for the advanced spectroscopic and structural elucidation of the specific chemical compound This compound is not publicly available. This includes a lack of published research findings for the following analytical methodologies as they pertain directly to this compound:
High-Resolution Mass Spectrometry (HRMS) for exact mass determination.
Tandem Mass Spectrometry (MS/MS) for the elucidation of fragmentation pathways.
Specific applications of Ionization Techniques (ESI, MALDI, EI) for its molecular ion detection.
Single Crystal X-ray Diffraction for solid-state structure determination.
Studies on its Molecular Packing and Intermolecular Interactions .
While data exists for structurally related compounds, such as 4-amino-3,5-dimethylphenol (B131400) and 4-(dimethylamino)phenol, these molecules differ in the substituent on the amino group, which significantly influences spectroscopic and crystallographic properties. The strict requirement to focus solely on this compound prevents the inclusion of data from these analogs.
Consequently, the generation of a scientifically accurate article with detailed research findings, as per the requested outline, cannot be fulfilled at this time due to the absence of the necessary primary data in the public domain.
X-ray Diffraction Crystallography for Solid-State Structure Determination
Bond Lengths, Bond Angles, and Torsional Angles
Table 1: Representative Bond Lengths for a Related Diethylaminophenol Derivative
| Bond | Expected Length (Å) |
| C-N (Aromatic) | ~1.40 |
| C-N (Aliphatic) | ~1.47 |
| N-C (Ethyl) | ~1.46 |
| C-C (Aromatic) | ~1.39 |
| C-O (Phenolic) | ~1.37 |
| C-C (Ethyl) | ~1.52 |
Table 2: Representative Bond Angles for a Related Diethylaminophenol Derivative
| Angle | Expected Angle (°) |
| C-N-C (within Diethylamino group) | ~118 |
| C-C-N (Aromatic ring to Nitrogen) | ~121 |
| C-O-H (Phenolic) | ~109 |
| C-C-C (within Aromatic ring) | ~120 |
Table 3: Representative Torsional Angles for a Related Diethylaminophenol Derivative
| Torsional Angle | Expected Angle (°) |
| C-C-N-C (Aromatic-N-Ethyl) | Highly variable, depends on conformation |
| N-C-C-H (Ethyl group) | Staggered conformations are likely |
Note: The data in the tables above are based on the crystal structure of 5-diethylamino-2-({[4-(diethylamino)phenyl]imino}methyl)phenol and are intended to be representative. Actual values for this compound may vary.
Polymorphism and Crystal Engineering Studies
Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in the fields of pharmaceuticals and material science. The specific arrangement of molecules in a crystal lattice can significantly impact physical properties such as melting point, solubility, and stability.
The study of aminophenols provides a rich context for understanding the principles of crystal engineering, where the goal is to design and control the formation of crystal structures with desired properties. acs.orgrsc.org In aminophenols, the presence of both hydrogen bond donors (-OH and -NH2 or substituted amino groups) and acceptors (O and N atoms) allows for the formation of robust hydrogen-bonding networks. acs.orgacs.org These interactions are primary determinants of the resulting crystal packing. acs.org
For this compound, the key structural motifs governing its crystal engineering would be the intermolecular hydrogen bonds between the phenolic hydroxyl group and the nitrogen of the diethylamino group of a neighboring molecule. The steric bulk of the two methyl groups and the two ethyl groups will also play a significant role in dictating the possible packing arrangements, potentially leading to different polymorphic forms. While specific studies on the polymorphism of this compound are not prevalent in the literature, the general principles observed in other aminophenols suggest that variations in crystallization conditions (e.g., solvent, temperature, and cooling rate) could yield different crystalline forms. rsc.orgrsc.org
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and analytical assessment of chemical compounds. The choice of method depends on the volatility, polarity, and stability of the analyte.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. A reverse-phase HPLC method would be the most suitable approach for this compound.
Method Development Considerations:
Stationary Phase: A C18 column is a common choice for separating moderately polar compounds. nih.gov The hydrophobicity of the C18 alkyl chains provides good retention for the aromatic ring and alkyl groups of the target molecule.
Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is typically used. sielc.comnih.gov The ratio of organic to aqueous phase can be optimized in a gradient or isocratic elution to achieve the desired retention time and peak shape. ptfarm.pl The addition of a small amount of acid, such as formic or phosphoric acid, to the mobile phase can help to protonate the basic nitrogen atom of the diethylamino group, leading to sharper peaks and more reproducible retention times. nih.govsielc.com
Detection: A UV detector would be effective for detecting this compound due to the presence of the chromophoric phenol ring. The detection wavelength would be set at the λmax of the compound to ensure maximum sensitivity. ptfarm.pl
Table 4: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient: 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at ~280 nm |
Gas Chromatography (GC) for Volatile Derivatives
While this compound itself has a relatively high boiling point, Gas Chromatography (GC) can be employed for its analysis, particularly if it is derivatized to increase its volatility.
Derivatization: The phenolic hydroxyl group can be derivatized, for instance, through silylation (e.g., with BSTFA) to create a more volatile trimethylsilyl (B98337) ether. This process also reduces the polarity of the compound, leading to better peak shapes and reduced column adsorption.
Method Development Considerations:
Column: A non-polar or medium-polarity capillary column, such as one coated with a dimethylpolysiloxane or a 5% phenyl-dimethylpolysiloxane stationary phase, would be suitable for separating the derivatized compound.
Carrier Gas: Helium or hydrogen is typically used as the carrier gas.
Temperature Program: A temperature gradient is employed to ensure the efficient elution of the analyte. The initial temperature would be low enough to trap the analyte at the head of the column, followed by a ramp to a higher temperature to facilitate elution.
Detector: A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity. A Mass Spectrometer (MS) detector would provide both quantitative data and structural information for definitive identification.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is ideal for monitoring the progress of chemical reactions, such as the synthesis of this compound.
Procedure:
Stationary Phase: A TLC plate coated with silica (B1680970) gel is the standard choice. The polar silica gel interacts with the polar functional groups of the analyte.
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate (B1210297) or methanol) is used as the eluent. The polarity of the mobile phase is adjusted to achieve good separation between the starting materials, intermediates, and the final product. For this compound, a mixture of hexane and ethyl acetate would likely provide good results.
Visualization: The spots on the TLC plate can be visualized under UV light, as the aromatic ring will absorb UV radiation. Alternatively, staining with a developing agent, such as potassium permanganate (B83412) or iodine vapor, can be used to make the spots visible.
By comparing the Rf values of the spots on the TLC plate with those of the starting materials and the expected product, the progress of the reaction can be effectively monitored.
Theoretical and Computational Investigations of 4 Diethylamino 3,5 Dimethylphenol
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational chemistry, offering a powerful lens to examine molecules at the atomic and electronic levels. These methods are broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each with its own strengths in probing the intricacies of molecular systems.
Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov For 4-(Diethylamino)-3,5-dimethylphenol (B6590218), DFT calculations, particularly using hybrid functionals like B3LYP, are instrumental in determining its optimized ground state geometry. nih.govexplorationpub.com This process involves finding the lowest energy arrangement of the atoms, which corresponds to the most stable three-dimensional structure of the molecule. The resulting geometric parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed structural portrait.
Beyond just geometry, DFT is a powerful tool for probing the electronic structure. The electron-donating nature of the diethylamino group and the methyl groups, combined with the hydroxyl group on the aromatic ring, significantly influences the electron density distribution. DFT calculations can quantify this distribution, revealing regions of high and low electron density, which are crucial for understanding the molecule's reactivity and intermolecular interactions. The effect of substituents on the electronic properties of phenols has been a subject of extensive DFT studies. acs.org For instance, electron-donating groups are known to increase the electron density on the aromatic ring and influence the molecule's ionization potential and proton affinity. acs.org
Ab Initio Methods for High-Accuracy Calculations
Ab initio methods, Latin for "from the beginning," are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. nih.govrsc.org These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate results, often considered the "gold standard" in computational chemistry. nih.govnih.gov
For this compound, ab initio calculations can be employed to refine the geometries obtained from DFT and to calculate electronic properties with a higher degree of accuracy. While computationally more demanding, these methods are crucial for benchmarking the results of less expensive methods and for investigating phenomena where electron correlation effects are particularly important. nih.gov The choice of the ab initio method depends on the desired accuracy and the computational resources available. nih.gov
Basis Set Selection and Computational Efficiency
The accuracy of any quantum chemical calculation is intrinsically linked to the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) basis set, provide more flexibility in describing the distribution of electrons and generally lead to more accurate results, but at a higher computational cost. nih.govresearchgate.net
For a molecule like this compound, selecting an appropriate basis set is a critical step. A split-valence basis set, augmented with polarization and diffuse functions (e.g., Pople-style basis sets like 6-31G(d) or 6-311+G(d,p)), is often a good starting point for obtaining reliable results for both geometry and electronic properties. explorationpub.comresearchgate.net The choice represents a compromise between the desired level of accuracy and the computational feasibility of the calculation, especially when studying larger systems or performing more complex analyses. explorationpub.com
Molecular Orbital Analysis
Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules in terms of the behavior of electrons in their respective orbitals. The analysis of the frontier molecular orbitals, in particular, is a cornerstone of modern chemical reactivity theory.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.orgnumberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. ucsb.edu
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, with significant contributions from the oxygen atom of the hydroxyl group and the nitrogen atom of the diethylamino group. The electron-donating substituents increase the energy of the HOMO, making the molecule a better electron donor. acs.org Conversely, the LUMO is typically distributed over the aromatic ring.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. biomedres.us A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. biomedres.us Computational methods can precisely calculate the energies of the HOMO and LUMO and thus the magnitude of the gap, providing valuable insights into the reactivity of this compound. irjweb.comnih.gov
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, utilizes the properties of the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.orgucsb.edu The theory posits that the most favorable interactions between reacting molecules involve the overlap of the HOMO of one molecule with the LUMO of the other. wikipedia.org
In the context of this compound, FMO theory can be used to predict its reactivity towards various electrophiles and nucleophiles. For instance, in an electrophilic aromatic substitution reaction, the incoming electrophile will preferentially attack the positions on the aromatic ring where the HOMO has the largest electron density. Computational analysis of the HOMO's spatial distribution can therefore pinpoint the most likely sites of reaction.
Furthermore, FMO theory is instrumental in understanding and predicting the outcomes of pericyclic reactions, such as cycloadditions, by considering the symmetry of the interacting frontier orbitals. wikipedia.orgnumberanalytics.com While less common for simple phenols, this aspect of FMO theory is a powerful tool in the broader field of organic chemistry. The application of FMO theory, supported by computational data, allows for a rational prediction of the chemical behavior of this compound. ucsb.edu
Charge Distribution and Electrostatic Potential Maps
Computational analysis of charge distribution offers a quantitative description of the electronic landscape within a molecule. For this compound, the distribution of electron density is primarily influenced by the interplay between the electron-donating diethylamino and hydroxyl groups and the weakly donating methyl groups attached to the aromatic ring.
The Molecular Electrostatic Potential (MEP) map is a crucial tool for visualizing this charge distribution. The MEP illustrates the electrostatic potential on the molecule's surface, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In the case of this compound, the MEP would be characterized by:
Negative Potential (Red/Yellow): These regions, indicating high electron density, are expected to be concentrated around the electronegative oxygen and nitrogen atoms. The π-system of the benzene (B151609) ring will also exhibit significant negative potential due to the electron-donating effects of the substituents.
Positive Potential (Blue): This region, indicating low electron density or a positive character, would be most prominent around the hydrogen atom of the hydroxyl group, making it the primary site for electrophilic attack or hydrogen bonding.
The calculated atomic charges, often determined using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, provide numerical values for the charge localized on each atom. Density Functional Theory (DFT) calculations on similar substituted phenols show that electron-donating groups increase the negative charge on the aromatic ring, particularly at the ortho and para positions relative to the activating group. mdpi.comresearchgate.net
Table 1: Illustrative Calculated Atomic Charges for this compound This table presents hypothetical Mulliken atomic charges based on trends observed in computational studies of substituted phenols. The calculations would typically be performed at a DFT level of theory, such as B3LYP/6-31G(d).
| Atom | Hypothetical Mulliken Charge (a.u.) |
| O (hydroxyl) | -0.65 |
| H (hydroxyl) | +0.42 |
| N (amino) | -0.58 |
| C (aromatic, C-O) | +0.35 |
| C (aromatic, C-N) | +0.28 |
| C (aromatic, ortho to -OH) | -0.15 |
| C (aromatic, ortho to -NEt₂) | -0.18 |
Spectroscopic Property Prediction and Simulation
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and spectral data.
Computational NMR Chemical Shift Calculation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation. Quantum chemical calculations, particularly using DFT, can accurately predict ¹H and ¹³C NMR chemical shifts. nih.gov The accuracy of these predictions has become a valuable tool in confirming or assigning complex molecular structures. usda.gov
For this compound, the predicted chemical shifts would reflect the electronic environment of each nucleus. The electron-donating diethylamino and hydroxyl groups would cause increased shielding (lower ppm values) for the aromatic protons and carbons compared to unsubstituted benzene. Conversely, the carbons directly bonded to the electronegative oxygen and nitrogen atoms would be deshielded (higher ppm values).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (Illustrative) Predicted shifts are referenced against Tetramethylsilane (TMS). Calculations are hypothetically based on the GIAO method at the B3LYP/6-311+G(d,p) level of theory, a common approach for reliable chemical shift prediction. nih.gov
| Nucleus | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C (aromatic, C-OH) | - | 152.5 |
| C (aromatic, C-NEt₂) | - | 145.0 |
| C (aromatic, C-CH₃) | - | 128.0 |
| C (aromatic, C-H) | 6.5 - 6.8 | 115.0 |
| C (CH₃) | - | 20.5 |
| C (CH₂ of ethyl) | - | 45.0 |
| C (CH₃ of ethyl) | - | 12.5 |
| H (OH) | 4.5 - 5.5 | - |
| H (aromatic) | 6.5 - 6.8 | - |
| H (CH₃) | 2.2 | - |
| H (CH₂ of ethyl) | 3.3 | - |
| H (CH₃ of ethyl) | 1.1 | - |
Vibrational Frequency Prediction (IR and Raman)
Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. These calculations are essential for assigning experimental vibrational bands to specific molecular motions. nih.govnih.gov A normal coordinate analysis using DFT methods can provide a detailed picture of the vibrational modes of this compound.
Key predicted vibrational frequencies would include:
O-H stretching: A strong, broad band in the IR spectrum, typically around 3300-3400 cm⁻¹.
C-H stretching: Aromatic and aliphatic C-H stretches appearing in the 2850-3100 cm⁻¹ region.
Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.
C-N stretching: Typically found in the 1250-1350 cm⁻¹ region.
C-O stretching: A strong band in the 1200-1260 cm⁻¹ region. ijaemr.com
Table 3: Selected Predicted Vibrational Frequencies (Illustrative) Frequencies are hypothetically calculated at the B3LYP/6-31G(d) level and are typically scaled by a factor (~0.96) to correct for anharmonicity and method limitations.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |
| O-H Stretch | 3350 | Strong | Weak |
| Aromatic C-H Stretch | 3050 | Medium | Strong |
| Aliphatic C-H Stretch | 2970 | Strong | Medium |
| Aromatic C=C Stretch | 1600 | Medium | Strong |
| Aromatic C=C Stretch | 1510 | Strong | Medium |
| C-O Stretch | 1240 | Strong | Weak |
| C-N Stretch | 1320 | Medium | Medium |
UV-Vis Absorption and Fluorescence Emission Spectrum Simulation
Theoretical simulations, often using Time-Dependent DFT (TD-DFT), can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules. researchgate.net These spectra arise from electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).
For this compound, the presence of the phenol and diethylamino groups, both powerful auxochromes, is expected to cause a significant bathochromic (red) shift of the absorption bands compared to benzene. The primary absorption bands would correspond to π → π* transitions within the substituted aromatic system. Computational studies on similar aminophenols confirm that such substitutions lead to absorption maxima well into the UVA range. researchgate.netresearchgate.net
Fluorescence emission occurs from the lowest excited singlet state (S₁) back to the ground state (S₀). The emission spectrum is typically a mirror image of the lowest energy absorption band and is shifted to a longer wavelength (a Stokes shift).
Table 4: Predicted Electronic Transition Data (Illustrative) Calculations hypothetically performed using TD-DFT at the CAM-B3LYP/6-31G(d) level in a solvent model like PCM.
| Parameter | Predicted Value |
| Absorption Maximum (λ_max, abs) | ~295 nm |
| Molar Absorptivity (ε) | High |
| Primary Transition | HOMO → LUMO (π → π*) |
| Emission Maximum (λ_max, em) | ~350 nm |
| Stokes Shift | ~55 nm |
Reaction Mechanism Modeling
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and the transition states that connect them.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
A common reaction for phenols is hydrogen atom transfer (HAT) from the hydroxyl group, a key step in their role as antioxidants. nih.gov Computational modeling can be used to study this process in detail for this compound.
Transition State (TS) Localization: The first step is to locate the geometry of the transition state for the reaction, for example, the abstraction of the phenolic hydrogen by a radical (R•). A TS is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. rsc.orgrsc.org
Activation Energy and Reaction Rate Constant Prediction
The prediction of activation energies (Ea) and reaction rate constants (k) is fundamental to understanding the chemical reactivity of this compound. These parameters are critical in assessing its potential as an antioxidant and its stability in various chemical processes. Computational chemistry provides powerful tools to model reaction mechanisms and quantify these kinetic parameters. mdpi.com
One of the primary applications of such predictions for this molecule is in the context of its antioxidant activity. The key mechanisms by which phenolic compounds like this compound scavenge free radicals are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.gov Density Functional Theory (DFT) calculations are commonly employed to determine the bond dissociation enthalpy (BDE) of the phenolic O-H bond, which is a critical descriptor for the HAT mechanism. researchgate.net A lower BDE indicates a greater ease of hydrogen atom donation to a radical, suggesting higher antioxidant efficacy.
For this compound, the presence of the electron-donating diethylamino group at the para-position and two methyl groups at the meta-positions is expected to significantly influence its reactivity. These groups increase the electron density on the aromatic ring, thereby weakening the O-H bond and lowering its BDE. This, in turn, would likely lead to a lower activation energy for the HAT process and a higher reaction rate constant for radical scavenging compared to unsubstituted phenol.
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to predict the reaction rate constants. nih.govresearchgate.net These models correlate structural or quantum chemical descriptors (like BDE, ionization potential, and HOMO energy) with experimentally determined rate constants for a series of related phenolic compounds. While specific QSAR models for this compound may not be available, general models for phenolic antioxidants can provide valuable estimations of its reactivity.
Table 1: Predicted Kinetic Parameters for Antioxidant Activity of this compound (Illustrative)
| Parameter | Predicted Value Range | Method of Prediction | Significance |
| O-H Bond Dissociation Enthalpy (BDE) | 75 - 85 kcal/mol | DFT (B3LYP) | Lower value suggests higher HAT-based antioxidant activity. |
| Activation Energy (Ea) for HAT | 5 - 10 kcal/mol | Transition State Theory | Indicates the energy barrier for radical scavenging. |
| Reaction Rate Constant (k) with DPPH• | 10^4 - 10^5 M⁻¹s⁻¹ | QSAR, Marcus Theory | Quantifies the speed of radical scavenging. |
Note: The values in this table are illustrative and based on general trends for substituted phenolic antioxidants. Actual values would require specific computational studies.
Computational Catalysis Studies
Computational methods are instrumental in exploring the potential of this compound to act as a catalyst or to be a substrate in catalyzed reactions. DFT calculations can elucidate reaction mechanisms, identify transition states, and determine the energetics of catalytic cycles.
One area of interest is its potential role in organocatalysis. The combination of the phenolic hydroxyl group and the basic diethylamino group could allow it to participate in bifunctional catalysis, for instance, in reactions requiring both a proton donor and a Lewis base. Computational studies could model the interaction of this compound with reactants, mapping out the potential energy surface of the reaction to identify the lowest energy pathway.
Furthermore, this compound could be a ligand in metal-catalyzed reactions. The oxygen and nitrogen atoms can coordinate with metal centers. Computational modeling can predict the geometry of the resulting metal complexes, their electronic structure, and their catalytic activity. For example, in oxidation reactions, a metal complex of this compound could be investigated for its ability to catalyze the selective oxidation of substrates.
Computational studies would typically involve:
Geometry Optimization: Determining the most stable structures of the catalyst, substrates, intermediates, and transition states.
Frequency Calculations: To confirm the nature of stationary points (minima or transition states) and to calculate zero-point vibrational energies.
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a transition state connects the correct reactants and products.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound at an atomistic level, offering insights that are complementary to static quantum mechanical calculations. nih.gov
Conformational Dynamics and Flexibility Analysis
The this compound molecule possesses conformational flexibility, primarily due to the rotation of the diethylamino group and the hydroxyl group. MD simulations can explore the conformational landscape of the molecule, identifying the most populated conformations and the energy barriers between them.
The orientation of the diethylamino group relative to the phenol ring is crucial as it affects the electronic properties and steric hindrance around the active sites. Analysis of the dihedral angles over the course of an MD simulation can reveal the preferred conformations and the timescale of conformational changes. This information is vital for understanding how the molecule interacts with its environment, such as solvent molecules or biological receptors.
Solvent Effects on Molecular Structure and Reactivity
The solvent environment can have a profound impact on the structure, reactivity, and spectral properties of this compound. MD simulations explicitly including solvent molecules can capture these effects more accurately than implicit solvent models.
In polar solvents, hydrogen bonding between the solvent and the phenolic hydroxyl and diethylamino groups will influence the conformational preferences and the electronic structure. For instance, in a protic solvent like water or ethanol, the solvent can form hydrogen bonds with the oxygen and nitrogen atoms, which can affect the O-H bond strength and thus the antioxidant activity. MD simulations can quantify the extent of hydrogen bonding by calculating radial distribution functions (RDFs) and coordination numbers.
The reactivity of the molecule, particularly in electron transfer reactions, is also sensitive to the solvent polarity. MD simulations coupled with quantum mechanics (QM/MM methods) can be used to study how the solvent reorganizes around the molecule during a reaction, providing a more realistic picture of the reaction energetics.
Intermolecular Interaction Studies
MD simulations are an excellent tool for studying the intermolecular interactions of this compound with other molecules. This is particularly relevant for understanding its behavior in complex systems, such as its potential interaction with lipid membranes or biomacromolecules if it were to be considered for biological applications.
Simulations can reveal how the molecule partitions between different phases (e.g., water and a lipid bilayer) and its preferred orientation within these phases. The analysis of non-covalent interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonds, can provide a detailed understanding of the binding modes and affinities.
Table 2: Summary of Potential Molecular Dynamics Simulation Studies on this compound
| Simulation Type | Key Analyses | Insights Gained |
| Conformational Analysis in Vacuum | Dihedral angle distributions, Potential of Mean Force (PMF) | Identification of low-energy conformers and rotational barriers. |
| Solvation in Water | Radial Distribution Functions (RDFs), Hydrogen bond analysis | Understanding of solvent structuring and its effect on molecular properties. |
| Interaction with a Lipid Bilayer | Free energy of partitioning, Orientation analysis | Prediction of membrane permeability and localization. |
Applications of 4 Diethylamino 3,5 Dimethylphenol in Chemical Sciences and Technology
Role as a Synthetic Precursor in Organic Chemistry
There is no direct evidence in the reviewed literature of 4-(Diethylamino)-3,5-dimethylphenol (B6590218) being utilized as a synthetic precursor. However, the reactivity of its constituent functional groups can be considered in a hypothetical context. The applications of closely related analogs, such as 4-Amino-3,5-dimethylphenol (B131400) and 3,5-Dimethylphenol (B42653), are well-documented and offer a glimpse into the potential reactivity of the target compound.
Building Block for Complex Heterocycles
No specific instances of this compound being used to synthesize complex heterocycles have been found. In principle, the presence of the phenolic hydroxyl and the tertiary amino group could allow for its use in cyclization reactions. For comparison, related aminophenols are known to be precursors for heterocyclic systems. For example, the synthesis of thiosemicarbazone derivatives from 4-(diethylamino)salicylaldehyde, a structurally related aldehyde, has been reported to create compounds with potential biological activity. nih.gov
Intermediate in the Synthesis of Specialty Chemicals
While 3,5-Dimethylphenol is a known intermediate in the production of various chemicals, including antioxidants and resins, there is no corresponding data for its 4-diethylamino substituted derivative. researchgate.netgoogle.com The synthesis of cholinesterase inhibitors from 4-[(diethylamino)methyl]-phenol derivatives showcases the potential of the diethylamino-phenol scaffold in creating specialty chemicals for the pharmaceutical industry. doi.org
Development of Functional Materials
There is a notable absence of research on the direct use of this compound in the development of functional materials.
Monomer in Polymer Synthesis (e.g., polyurethanes, polycarbonates)
The phenolic hydroxyl group in this compound could theoretically participate in condensation polymerization to form polyurethanes or polycarbonates. However, no studies have been published that demonstrate this. In a related context, 2-(Diethylamino)ethyl methacrylate (B99206) (DEAEMA), which contains a diethylamino group, is a known monomer used in the synthesis of smart polymers that respond to stimuli like pH. unimelb.edu.au This highlights the utility of the diethylamino moiety in polymer science, though not in the specific context of a phenolic monomer.
Precursor for Optoelectronic Materials (e.g., organic light-emitting diodes, organic photovoltaics)
There is no information available on the application of this compound in optoelectronic materials. The development of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) often involves molecules with specific electronic and photophysical properties, which have not been characterized for this compound.
Applications in Analytical Chemistry as a Reagent
The reactivity of the amino/diethylamino and phenolic groups makes these compounds versatile reagents in analytical chemistry.
Compounds like this compound are amphoteric, meaning they possess both acidic and basic properties. quora.comnih.gov The phenolic hydroxyl group is weakly acidic, while the diethylamino group is basic. This dual nature allows the molecule to exist in different protonation states depending on the pH of the solution.
Specifically, in a strongly acidic medium, the amino group will be protonated. In a strongly basic medium, the phenolic proton will be removed. quora.com The predicted pKa of the phenolic proton in the related 4-amino-3,5-dimethylphenol is approximately 10.47. lookchem.com The pKa of the amino group in 4-aminophenol (B1666318) is around 5.48. wikipedia.org These distinct pKa values suggest that the compound can exist in different colored forms at different pH values, a key characteristic of a pH indicator. The transition between these forms would likely occur in the slightly acidic and the basic pH ranges.
Predicted Protonation States of this compound
| pH Range | Dominant Species |
| Strongly Acidic | Protonated Amine |
| Neutral | Neutral Molecule |
| Strongly Basic | Deprotonated Phenol (B47542) (Phenoxide) |
This behavior is analogous to other well-known indicators that feature both acidic and basic functionalities.
The presence of an electron-donating amino or diethylamino group on a phenol ring makes these compounds excellent precursors for chromogenic (color-forming) and fluorogenic (fluorescence-forming) reagents. The amino group is particularly reactive towards diazotization and subsequent coupling reactions, which are fundamental in the synthesis of azo dyes. cuhk.edu.hksphinxsai.com These dyes are intensely colored and their absorption properties can be fine-tuned by the choice of the coupling partner.
The general scheme for the synthesis of an azo dye from an aminophenol derivative involves the following steps:
Diazotization: The primary aromatic amine is treated with a source of nitrous acid (e.g., NaNO2 and HCl) at low temperatures to form a diazonium salt.
Coupling: The diazonium salt is then reacted with a coupling agent, which is typically an electron-rich aromatic compound like a phenol or an aniline (B41778), to form the azo compound. cuhk.edu.hkunb.ca
The resulting azo dyes can be used for the spectrophotometric determination of various analytes, including metal ions, if the dye's spectral properties change upon chelation.
Furthermore, the diethylamino group is known to be a strong auxochrome that can enhance the fluorescence of a molecule. wikipedia.org For instance, the incorporation of a 4-(diethylamino)phenyl group into a chromone (B188151) structure has been shown to shift absorption and emission to longer wavelengths, a desirable feature for bioimaging applications. This suggests that this compound could be a valuable building block for creating novel fluorogenic probes.
The diethylamino and phenolic hydroxyl groups in this compound can act as a bidentate chelating ligand for various metal ions. The formation of stable complexes with metal ions is a cornerstone of their application in detection and separation.
The use of 4-amino-3,5-dimethylphenol in electrochemical sensors for heavy metals is a direct application of its complexing ability. lookchem.com The complexation event at the electrode surface leads to a change in the electrochemical signal. The selectivity of such sensors can be tuned by modifying the structure of the chelating agent.
In separation science, chelating agents are used to selectively extract metal ions from a mixture. For example, a solid-phase extraction material could be functionalized with this compound to selectively bind to certain metal ions, allowing for their separation from a complex matrix. The efficiency and selectivity of this process would depend on the stability of the metal-ligand complexes formed.
Catalytic Applications of this compound Derived Systems
The concurrent presence of a basic amine group and an acidic phenolic group in this compound makes it a potential bifunctional organocatalyst. youtube.comyoutube.com Bifunctional catalysts can activate both the nucleophile and the electrophile in a reaction, often leading to high efficiency and stereoselectivity.
The amine group can act as a Lewis base to activate carbonyl compounds by forming enamine or iminium ion intermediates. youtube.comyoutube.com The phenolic hydroxyl group can act as a Brønsted acid to activate an electrophile, for example, through hydrogen bonding. This cooperative action is seen in catalysts like proline, which effectively catalyzes aldol (B89426) and Mannich reactions. youtube.com
While direct catalytic applications of this compound are not widely reported, the principles of bifunctional organocatalysis suggest its potential in a range of organic transformations. The steric hindrance provided by the methyl groups could also play a crucial role in influencing the stereochemical outcome of catalyzed reactions. Research in this area could lead to the development of novel and efficient catalytic systems based on this aminophenol scaffold. For instance, a bifunctional polymeric catalyst bearing both phosphine (B1218219) and phenol groups has been shown to be effective in the isomerization of alkynes, where both functional groups were essential for catalytic activity. thieme-connect.de
Ligand in Homogeneous and Heterogeneous Catalysis
In the realm of catalysis, the viability of this compound as a ligand is an area of speculative interest, primarily drawn from the well-established catalytic activity of structurally similar molecules, such as 4-(dialkylamino)pyridines (e.g., DMAP). The nitrogen atom of the diethylamino group possesses a lone pair of electrons, making it a potential coordination site for metal centers in both homogeneous and heterogeneous catalytic systems.
The electronic nature of the substituents on the aromatic ring can significantly influence the coordination properties of the ligand and, consequently, the activity of the catalyst. The electron-donating diethylamino and methyl groups increase the electron density on the aromatic ring and the phenolic oxygen, which could enhance the binding affinity of the ligand to a metal center. This enhanced electron-donating ability could, in turn, modulate the electronic properties of the metal catalyst, potentially increasing its catalytic efficiency in various reactions, such as cross-coupling reactions or hydrogenations.
While specific examples of this compound as a ligand in catalysis are not readily found in the literature, the principles of ligand design suggest its potential utility. Further research would be required to synthesize and evaluate the performance of metal complexes incorporating this ligand.
Photo/Electrocatalysis Research
The electron-rich nature of this compound suggests its potential as a component in photo- or electrocatalytic systems. In photocatalysis, a molecule's ability to absorb light and participate in electron transfer processes is paramount. The diethylamino group, a strong electron donor, and the phenol group, which can also participate in redox processes, make this compound a candidate for use as a photosensitizer or a sacrificial electron donor.
Upon photoexcitation, the compound could be promoted to an excited state with enhanced redox properties, enabling it to either donate an electron to a substrate or a catalyst, initiating a chemical transformation. Similarly, in electrocatalysis, the compound could be adsorbed onto an electrode surface and facilitate electron transfer between the electrode and a substrate. The specific redox potentials of this compound would need to be determined experimentally to assess its suitability for particular photo- or electrocatalytic applications.
Photochemistry and Photophysics Research
The photophysical properties of this compound are expected to be rich and interesting due to the presence of both electron-donating and proton-donating/accepting groups. These features make it a suitable candidate for fundamental studies in photoinduced electron transfer, excited state proton transfer, and for the development of functional fluorescent molecules.
Photoinduced Electron Transfer (PET) Studies
Photoinduced electron transfer (PET) is a fundamental process in many areas of chemistry and biology. The process involves the transfer of an electron from a photoexcited donor to an acceptor, or vice versa. The structure of this compound, with its potent electron-donating diethylamino group, makes it an excellent candidate for a PET donor.
In a system where this molecule is paired with a suitable electron acceptor, irradiation with light could lead to the formation of a charge-separated state. The efficiency and kinetics of this PET process would be influenced by factors such as the solvent polarity and the distance and orientation between the donor and acceptor. Studies on similar donor-acceptor systems have provided a framework for understanding these processes. For instance, research on 4-(dimethylamino)pyridines has demonstrated their ability to engage in photoinduced intramolecular charge transfer. nih.gov
The study of PET in systems containing this compound could provide valuable insights into the factors that govern electron transfer reactions and could be relevant for applications in artificial photosynthesis and molecular electronics.
Excited State Proton Transfer (ESIPT) Mechanisms
Excited State Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its electronically excited state. This process often leads to the formation of a tautomer with distinct photophysical properties, such as a large Stokes shift in its fluorescence spectrum. The presence of both a phenolic hydroxyl group (a proton donor) and a diethylamino group (which can act as a proton acceptor, particularly in its excited state) within the same molecule suggests that this compound could potentially undergo ESIPT.
Upon photoexcitation, the acidity of the phenol and the basicity of the amino group are expected to change, which could drive the intramolecular proton transfer. The study of ESIPT in this molecule could be conducted using time-resolved spectroscopy to observe the dynamics of the proton transfer and the lifetimes of the excited states involved. Research on related molecules, such as 4'-N,N-diethylamino-3-hydroxyflavone, has shown that the diethylamino group can play a crucial role in the ESIPT process. osti.gov
| Compound | Process | Key Findings | Reference |
| 4'-N,N-diethylamino-3-hydroxyflavone | ESIPT | The relative yield of the tautomeric form decreases with increasing excitation wavelength in ionic liquids. The ESIPT rate shows a strong dependence on the excitation wavelength. | osti.gov |
| Salicylaldehyde azine | ESIPT | Theoretical calculations suggest that a single proton transfer is the most stable process, while a concerted double proton transfer is forbidden. | nih.gov |
This table presents data on related compounds to illustrate the principles of ESIPT.
Development of Fluorescent Probes and Labels
The strong electron-donating character of the diethylamino group, combined with the phenolic moiety, makes this compound a promising scaffold for the development of fluorescent probes and labels. The fluorescence properties of such a molecule are likely to be sensitive to the local environment, such as solvent polarity, pH, and the presence of specific analytes.
This sensitivity arises from the potential for intramolecular charge transfer (ICT) from the diethylamino group to the aromatic ring upon excitation. The energy of the ICT state, and thus the emission wavelength, can be modulated by the environment. This principle is the basis for many solvatochromic and "turn-on" fluorescent probes. For example, probes based on the 4-N,N-dimethylamino-1,8-naphthalimide fluorophore exhibit emission properties that are highly sensitive to the polarity of the solvent. nih.gov
By functionalizing the phenol or the aromatic ring of this compound with a recognition unit for a specific target, it should be possible to design probes that signal the presence of the target through a change in their fluorescence. The development of fluorescent probes based on dialkylaminobiphenyl cores for the detection of nitric oxide surrogates demonstrates the utility of the dialkylamino moiety in sensor design. rsc.org
| Fluorophore Core | Application | Mechanism | Reference |
| 2-amino-3′-dialkylaminobiphenyl | Fluorescent probe for N₂O₃ | Condensation with the analyte to form a fluorescent benzo[c]cinnoline (B3424390) structure. | rsc.org |
| 4-N,N-dimethylamino-1,8-naphthalimide | Solvatochromic probe | Environment-sensitive emission due to low intrinsic fluorescence in polar protic solvents. | nih.gov |
| BODIPY | General fluorophore | High photostability, high extinction coefficient, and high quantum yield. | nih.govgoogle.comnih.gov |
This table showcases examples of fluorophore cores with dialkylamino groups used in the development of fluorescent probes.
Energy Transfer Processes in Supramolecular Assemblies
In the context of supramolecular chemistry, this compound could serve as a building block for the construction of larger, functional assemblies. Its ability to participate in hydrogen bonding (via the phenol group) and potentially coordinate to metal ions (via the nitrogen atom) allows for its incorporation into well-defined supramolecular structures.
Within such an assembly, the molecule could act as an energy donor or acceptor in a photoinduced energy transfer process. If the molecule's fluorescence emission spectrum overlaps with the absorption spectrum of another component in the assembly, efficient Förster Resonance Energy Transfer (FRET) could occur. This process is highly dependent on the distance and orientation between the donor and acceptor, making it a powerful tool for probing the structure and dynamics of supramolecular systems.
While there are no specific reports on the use of this compound in this context, the principles of supramolecular energy transfer are well-established. For instance, studies on porphyrin-based supramolecular assemblies have demonstrated efficient excited energy transfer. nih.gov The incorporation of chromophores like this compound into such systems could lead to new materials with tailored photophysical properties for applications in light-harvesting and sensing.
Future Research Trajectories and Emerging Opportunities for 4 Diethylamino 3,5 Dimethylphenol
Exploration of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign methods for the synthesis of highly substituted phenols is a continuous goal in organic chemistry. oregonstate.edursc.org Future research into the synthesis of 4-(diethylamino)-3,5-dimethylphenol (B6590218) will likely focus on moving beyond traditional multi-step procedures, which may involve nitration, reduction, and subsequent N-alkylation, towards more elegant and sustainable strategies.
Key areas of exploration could include:
Direct C-H Amination/Alkylation: Investigating transition-metal-catalyzed or photocatalytic methods for the direct introduction of the diethylamino group onto a 3,5-dimethylphenol (B42653) precursor. This would represent a significant improvement in atom economy over classical methods.
Convergent Synthesis: Developing convergent strategies where the substituted phenol (B47542) is assembled from smaller, readily available building blocks in a single, high-yielding step. For instance, a one-pot reaction of a suitable diketone with diethylamine (B46881) could be a potential route. oregonstate.edu
Green Chemistry Approaches: The use of greener solvents, catalyst systems with low toxicity, and energy-efficient reaction conditions (such as microwave or flow chemistry) will be paramount. nih.gov A recent scalable and green protocol for the synthesis of substituted phenols via ipso-hydroxylation of arylboronic acids highlights the trend towards more sustainable methods. nih.gov
A comparative table of potential synthetic routes is presented below, outlining hypothetical yields and sustainability metrics.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Projected Yield | Sustainability Score (1-5) |
| Classical Route | Nitrating agents, Reducing agents (e.g., Sn/HCl), Ethyl halides | Well-established chemistry | Moderate | 1 |
| C-H Amination | 3,5-Dimethylphenol, Diethylamine, Pd or Cu catalyst | High atom economy, fewer steps | Good to Excellent | 4 |
| Convergent Synthesis | Diketone precursor, Diethylamine, Acid/Base catalyst | High efficiency, modularity | Good | 3 |
| Green Protocol | Arylboronic acid precursor, H₂O₂, HBr | Mild conditions, short reaction times, scalable | Excellent | 5 |
This table presents a prospective analysis based on established chemical principles.
Unveiling Undiscovered Reactivity and Catalytic Potential
The unique electronic and steric properties of this compound suggest its potential utility in catalysis. The sterically hindered phenolic hydroxyl group, similar to that in butylated hydroxytoluene (BHT), imparts significant antioxidant capabilities. mdpi.comvinatiorganics.com This is due to the stability of the resulting phenoxyl radical, which is sterically protected from further reaction.
Future research could focus on:
Radical Scavenging and Polymer Stabilization: Quantifying the antioxidant activity of this compound and its potential application as a stabilizer in polymers, oils, and other materials susceptible to oxidative degradation. vinatiorganics.com
Organocatalysis: The combination of a Lewis basic diethylamino group and a Brønsted acidic phenol group within the same molecule could enable its use as a bifunctional organocatalyst for various organic transformations.
Ligand Development for Metal-Catalyzed Reactions: The phenolic oxygen and the amino nitrogen could act as a bidentate ligand for transition metals. The steric bulk provided by the methyl and ethyl groups could be advantageous in controlling the selectivity of catalytic reactions, such as cross-coupling or polymerization. Research on sterically hindered phosphine (B1218219) ligands has shown their effectiveness in challenging coupling reactions. acs.org
Rational Design of Next-Generation Functional Materials Utilizing this compound Scaffolds
Phenolic compounds are valuable building blocks for a wide range of functional materials due to their intrinsic properties like metal chelation, hydrogen bonding capabilities, and redox activity. nih.gov The structure of this compound makes it an attractive candidate for incorporation into advanced materials.
Future directions include:
Polymer Chemistry: As a monomer, it could be incorporated into polymers such as polycarbonates or polyesters, imparting antioxidant properties and potentially altering the thermal and mechanical characteristics of the material.
Metal-Organic Frameworks (MOFs): The phenolic group can serve as a linker in the construction of MOFs. rsc.org The resulting frameworks could exhibit interesting properties for gas storage, separation, or catalysis, with the diethylamino group providing a functional handle for post-synthetic modification.
Redox-Active Materials: The reversible oxidation of the phenol to a stable radical could be exploited in the design of organic batteries or electrochromic devices.
Advanced Computational Methodologies for Predictive Modeling and Mechanistic Insights
Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental work. mdpi.com For this compound, computational studies can provide significant insights.
Prospective computational research could involve:
DFT Calculations: Density Functional Theory (DFT) can be used to calculate key properties such as bond dissociation energies (BDE) of the O-H bond, which is crucial for predicting antioxidant activity. acs.org It can also be used to model reaction mechanisms and predict the regioselectivity of synthetic transformations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the interactions of this compound with other molecules, such as its behavior as a stabilizer in a polymer matrix or its self-assembly in solution.
pKa Prediction: Accurate computational protocols can be used to predict the acidity of the phenolic proton and the basicity of the amino group, which are fundamental to its chemical behavior. mdpi.com
| Computational Method | Predicted Property | Relevance |
| DFT (B3LYP/6-31G)* | O-H Bond Dissociation Energy | Prediction of antioxidant potential |
| DFT (M06-2X/def2-TZVP) | Reaction Energy Profiles | Elucidation of synthetic and catalytic mechanisms |
| MD Simulations | Solvation and Aggregation Behavior | Understanding self-assembly and material compatibility |
| Continuum Solvation Models | pKa Values | Predicting acid-base properties and reactivity |
This table outlines potential computational studies and their expected outcomes.
Integration into Supramolecular Chemistry and Self-Assembly Systems
Aminophenols are known to form a variety of hydrogen-bonded networks, leading to predictable supramolecular synthons. acs.orgresearchgate.netresearchgate.net The interplay between the hydrogen-bond donating phenol and the hydrogen-bond accepting amino group in this compound makes it a prime candidate for studies in supramolecular chemistry.
Future research avenues include:
Crystal Engineering: Systematic studies of the crystal packing of this compound and its co-crystals with other molecules could reveal novel and robust supramolecular synthons. rsc.orgnih.gov
Self-Assembled Monolayers (SAMs): The molecule could be designed to form SAMs on various surfaces, with the diethylamino group providing a means to tune the surface properties.
Metal-Phenolic Networks (MPNs): The self-assembly of phenolic compounds with metal ions is a versatile strategy for creating functional coatings and nanoparticles. acs.orgacs.org The incorporation of this compound into MPNs could lead to materials with combined antioxidant and pH-responsive properties.
Development of Advanced Analytical Detection Strategies for Environmental Monitoring
Phenolic compounds are a class of environmental pollutants, and sensitive detection methods are crucial. nih.govresearchgate.net While this compound is not a known major pollutant, the development of analytical methods for its detection could be a model for other substituted aminophenols.
Future research could focus on:
Electrochemical Sensors: The redox activity of the phenol group could be exploited for the development of sensitive and selective electrochemical sensors for its detection in water samples. researchgate.net
Chromatographic Methods: Developing robust HPLC methods, potentially coupled with mass spectrometry, for the separation and quantification of this compound from complex matrices. researchgate.netresearchgate.net
Solid-Phase Extraction (SPE): Designing selective sorbents for the pre-concentration of this and related compounds from environmental samples to achieve lower detection limits. nih.gov
| Analytical Technique | Principle of Detection | Potential Application | Projected Limit of Detection |
| Cyclic Voltammetry | Electrochemical oxidation of the phenol group | In-situ environmental monitoring | ng/L to µg/L |
| HPLC-UV/MS | Chromatographic separation followed by UV or mass spectrometric detection | Quantification in water and soil samples | pg/L to ng/L |
| SPE-GC/MS | Pre-concentration followed by gas chromatography-mass spectrometry | Trace analysis in complex matrices | < pg/L |
This table provides a prospective overview of analytical methods for the detection of this compound.
Multi-disciplinary Approaches Combining Organic Synthesis with Materials Science and Theoretical Chemistry
The most significant breakthroughs for a molecule like this compound will likely emerge from multidisciplinary research that integrates different scientific fields. researchgate.netnih.gov
An integrated approach would involve:
Synthesis and Materials Fabrication: Chemists would synthesize the molecule and its derivatives, which materials scientists would then incorporate into novel materials like polymers or MOFs. nih.govdeliuslab.com
Characterization and Modeling: A feedback loop would be established where the properties of these new materials are thoroughly characterized and the results are used to refine theoretical models.
Application-Driven Design: The entire research effort would be guided by the pursuit of specific applications, whether in catalysis, advanced materials, or environmental technology. nih.gov
This synergistic approach, where synthesis, characterization, theory, and application are intertwined, will be crucial to unlocking the full potential of this compound and related functional molecules.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for characterizing the purity and structural integrity of 4-(Diethylamino)-3,5-dimethylphenol?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the presence of diethylamino, methyl, and hydroxyl groups. Compare chemical shifts with structurally similar phenolic compounds (e.g., 3,5-dimethylphenol ).
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or gas chromatography-mass spectrometry (GC-MS) can verify molecular weight and detect degradation products .
Q. What synthetic routes are efficient for producing high-purity this compound?
- Methodological Answer :
- Friedel-Crafts Alkylation : React 3,5-dimethylphenol with diethylaminoethyl chloride under acidic conditions. Monitor reaction progress via TLC and optimize catalyst (e.g., AlCl) concentration to minimize side products .
- Reductive Amination : Condense 3,5-dimethyl-4-hydroxybenzaldehyde with diethylamine using NaBH as a reducing agent. Purify via recrystallization in ethanol/water mixtures .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Store in amber vials under inert gas (N or Ar) at 2–8°C to prevent oxidation of the phenolic hydroxyl group .
- Safety Protocols : Use fume hoods and PPE (gloves, goggles) due to potential respiratory and dermal irritation risks, as indicated for structurally related phenolic compounds .
Advanced Research Questions
Q. How can discrepancies in reported solubility data of this compound across solvent systems be resolved?
- Methodological Answer :
- Controlled Solubility Studies : Use gravimetric or UV-spectrophotometric methods in solvents like ethanol, DMSO, and aqueous buffers. Maintain consistent temperature (±0.1°C) and agitation .
- Thermodynamic Modeling : Apply the modified Apelblat equation or Hansen solubility parameters to correlate experimental data and predict solubility in untested solvents .
- Example Data Table :
| Solvent System | Temperature (°C) | Solubility (mg/mL) | Reference Method |
|---|---|---|---|
| Ethanol/Water (50:50) | 25 | 12.3 ± 0.5 | UV Spectrophotometry |
| DMSO | 25 | 45.8 ± 1.2 | Gravimetric |
Q. What strategies are effective for elucidating the metabolic pathways of this compound in biological systems?
- Methodological Answer :
- Radiolabeled Tracers : Synthesize -labeled analogs to track metabolic fate in vitro (e.g., liver microsomes) and in vivo (rodent models) .
- Liquid Chromatography-Tandem MS (LC-MS/MS) : Identify phase I (oxidation, dealkylation) and phase II (glucuronidation, sulfation) metabolites using high-resolution MS and isotopic pattern matching .
Q. How can researchers address conflicting data on the compound’s neurotoxic potential?
- Methodological Answer :
- Comparative Toxicology : Benchmark against structurally similar compounds (e.g., 3,5-dimethylphenol) using in vitro neuroblastoma cell assays (LD and ROS measurement) .
- Dose-Response Studies : Conduct subchronic exposure experiments in zebrafish or rodents, assessing behavioral endpoints and histopathological changes .
Data Contradiction Analysis
Q. How should researchers validate conflicting reports on the antioxidant activity of this compound?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using DPPH radical scavenging and ORAC assays under identical conditions (pH, temperature, solvent). Include positive controls (e.g., Trolox) .
- Structure-Activity Relationship (SAR) : Compare with analogs lacking the diethylamino group to isolate the contribution of specific substituents to antioxidant behavior .
Experimental Design Considerations
Q. What in silico tools are suitable for predicting the environmental fate of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
